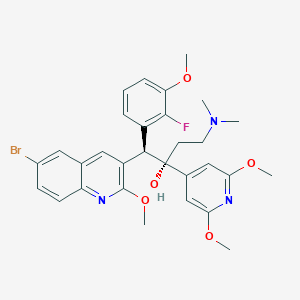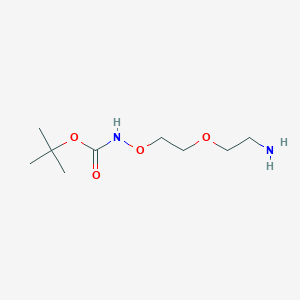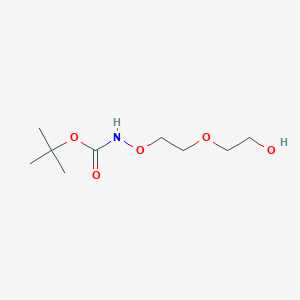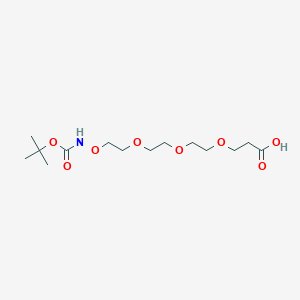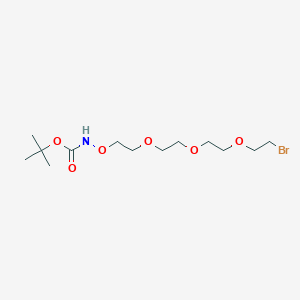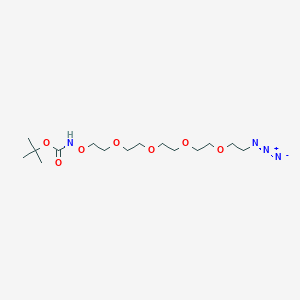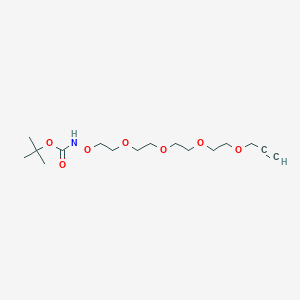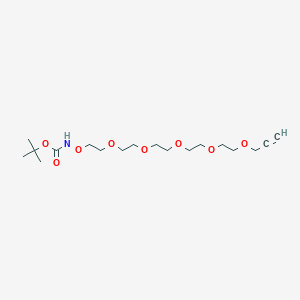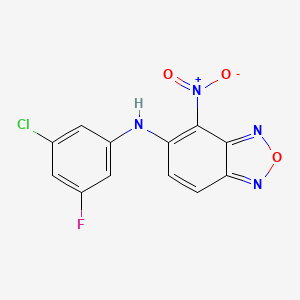
TC-S 7009
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibición del Factor Inducible por Hipoxia (HIF)
TC-S 7009 es un inhibidor de HIF-2α de alta afinidad y selectivo {svg_1} {svg_2} {svg_3}. Se une al dominio PAS-B de HIF-2α, interrumpe la heterodimerización HIF-2α-ARNT y exhibe una selectividad >60 veces mayor para HIF-2α que para HIF-1α {svg_4} {svg_5} {svg_6}. Esto lo convierte en una herramienta valiosa en el estudio de los factores inducibles por hipoxia y su papel en diversos procesos biológicos {svg_7}.
Investigación del Cáncer
La inhibición de HIFs y sus genes diana es un campo prometedor y emergente de la investigación del cáncer {svg_8}. This compound se ha utilizado en estudios para comprender el papel de HIFs en la supervivencia y el crecimiento de las células cancerosas {svg_9}. Se ha demostrado que disminuye la unión al ADN de HIF-2α y atenúa la expresión de genes diana de HIF-2α in vitro {svg_10} {svg_11} {svg_12}.
Radiosensibilización
La investigación ha sugerido que la inhibición de la expresión de HIF/VEGF puede actuar como radiosensibilizador {svg_13}. Esto implica que this compound podría usarse potencialmente para mejorar la efectividad de la radioterapia en el tratamiento del cáncer.
Tratamiento de Enfermedades Óseas
Un estudio ha demostrado que la pérdida ósea inducida por radiación en ratones se ve atenuada por la inhibición de HIF-2α en las células progenitoras esqueléticas {svg_14}. Esto sugiere que this compound podría usarse potencialmente en el tratamiento de enfermedades óseas inducidas por radiación.
Carcinoma de Células Renales
HIF-2 se ha implicado en la angiogénesis y en múltiples otros procesos, pero la angiogénesis es el objetivo principal de fármacos como el inhibidor de la tirosina quinasa sunitinib {svg_15}. Por lo tanto, this compound podría usarse potencialmente en el tratamiento del carcinoma de células renales.
Desarrollo de Medicamentos
This compound se ha utilizado en el desarrollo de inhibidores del dominio PAS-B del factor de transcripción HIF-2α {svg_16}. Esta investigación podría conducir al desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.
Mecanismo De Acción
Target of Action
TC-S 7009, also known as HIF-2 inhibitor 2, is a potent and selective inhibitor of Hypoxia-inducible factor 2-alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in response to low oxygen levels (hypoxia) in cells .
Mode of Action
This compound binds to the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This disruption decreases DNA-binding activity and reduces the expression of HIF-2α target genes . The compound is more selective for HIF-2α than HIF-1α .
Biochemical Pathways
The primary pathway affected by this compound is the HIF signaling pathway. Under normal oxygen conditions, HIF-2α is hydroxylated and marked for proteasomal degradation . In hypoxic or pseudohypoxic states, hif-2α avoids degradation, accumulates, and translocates to the nucleus where it binds with hif-1β . This active HIF transcription complex then regulates the expression of genes involved in angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . By inhibiting HIF-2α, this compound disrupts these processes.
Pharmacokinetics
It is known that the compound is orally administered
Result of Action
The inhibition of HIF-2α by this compound results in a decrease in the expression of HIF-2α target genes . This can lead to reduced angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . In vitro studies have shown that this compound can inhibit cell proliferation in hypoxic conditions .
Action Environment
The efficacy of this compound is influenced by the oxygen levels in the cellular environment. The compound is more effective under hypoxic conditions, where HIF-2α is typically active
Propiedades
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUJZKBRAFWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422955-31-4 | |
| Record name | 1422955-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TC-S 7009 impact DIPG growth in the context of the study?
A1: The study found that treating three different human DIPG cultures (SU-DIPG-IV, VUMC-DIPG-X, and SU-DIPG-XIII) with this compound led to an increase in apparent growth. [] This suggests that inhibiting HIF2-alpha with this compound might actually promote DIPG growth, contrary to the expected tumor-suppressing effect of inhibiting hypoxia-inducible factors. The researchers propose further investigation into the mechanisms behind this observation, including the possibility of enhanced HIF1-alpha activity or HIF2-alpha's direct influence on apoptotic pathways. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)
